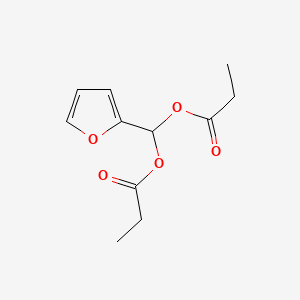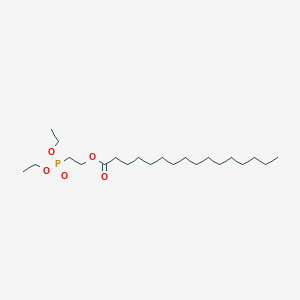
CID 78062225
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78062225 is a chemical compound with unique properties and applications It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
The preparation of CID 78062225 involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of N-phenylimine-containing derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
CID 78062225 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various major products .
Aplicaciones Científicas De Investigación
CID 78062225 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 78062225 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific pathway involved. Detailed studies on the molecular targets and pathways provide insights into the compound’s effects and potential therapeutic applications .
Comparación Con Compuestos Similares
CID 78062225 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the differences in their chemical reactions, mechanisms of action, and applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and interactions make it a valuable tool for research and industrial purposes
Propiedades
Fórmula molecular |
Al5Co2 |
|---|---|
Peso molecular |
252.77408 g/mol |
InChI |
InChI=1S/5Al.2Co |
Clave InChI |
ZYNMTEQRCZKZOJ-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Al].[Al].[Al].[Co].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




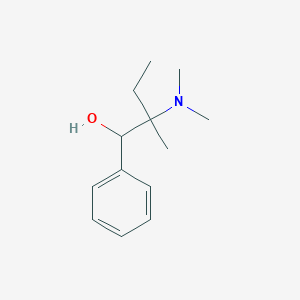



![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
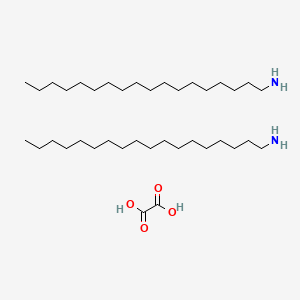
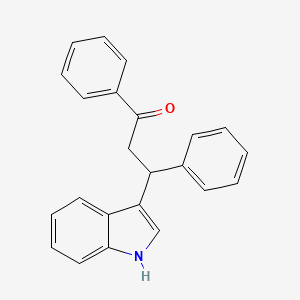

amino}benzoate](/img/structure/B14730682.png)
